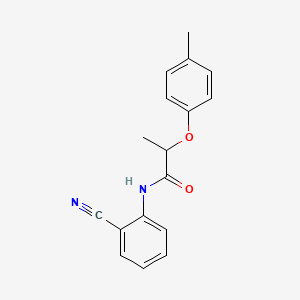
N-(2-cyanophenyl)-2-(4-methylphenoxy)propanamide
Vue d'ensemble
Description
N-(2-cyanophenyl)-2-(4-methylphenoxy)propanamide, also known as CR845, is a non-opioid analgesic drug that is currently being developed for the treatment of acute and chronic pain. It belongs to a class of drugs called kappa opioid receptor agonists, which are known to produce analgesic effects without the negative side effects associated with traditional opioid drugs.
Mécanisme D'action
N-(2-cyanophenyl)-2-(4-methylphenoxy)propanamide works by binding to kappa opioid receptors in the brain and spinal cord, which are involved in the regulation of pain and inflammation. By activating these receptors, this compound produces analgesic and anti-inflammatory effects without the negative side effects associated with traditional opioid drugs.
Biochemical and Physiological Effects:
Studies have shown that this compound produces analgesic effects in both animal models and humans. It has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in animal models. Additionally, this compound has been shown to have a low potential for abuse and addiction, making it a promising alternative to traditional opioid drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-cyanophenyl)-2-(4-methylphenoxy)propanamide is its ability to produce analgesic effects without the negative side effects associated with traditional opioid drugs. This makes it a promising alternative for the treatment of acute and chronic pain. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness as a long-term treatment for chronic pain.
Orientations Futures
There are several potential future directions for research on N-(2-cyanophenyl)-2-(4-methylphenoxy)propanamide. One area of focus is the development of new formulations of the drug that can prolong its half-life and improve its effectiveness as a long-term treatment for chronic pain. Additionally, further research is needed to fully understand the anti-inflammatory effects of this compound and its potential as a treatment for inflammatory conditions such as arthritis. Finally, there is a need for additional clinical trials to evaluate the safety and efficacy of this compound in humans.
Applications De Recherche Scientifique
N-(2-cyanophenyl)-2-(4-methylphenoxy)propanamide has been the subject of extensive scientific research, with studies showing its potential as a non-addictive alternative to traditional opioid drugs for the treatment of acute and chronic pain. It has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory conditions such as arthritis.
Propriétés
IUPAC Name |
N-(2-cyanophenyl)-2-(4-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-7-9-15(10-8-12)21-13(2)17(20)19-16-6-4-3-5-14(16)11-18/h3-10,13H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYZJRIKHPSMMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dichloro-N-[2-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4231626.png)
![5-(3,4-dimethoxyphenyl)-N-[6-(1-hydroxyethyl)-1,3-benzodioxol-5-yl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4231629.png)
amino]benzamide](/img/structure/B4231635.png)
![N-(3-methoxypropyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B4231636.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide](/img/structure/B4231641.png)
![5-{2-[(4-methoxy-3-methylbenzyl)thio]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4231644.png)
amine dihydrochloride](/img/structure/B4231648.png)
![5-allyl-4-(2-fluorophenyl)-3-(2-hydroxy-4,5-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B4231655.png)
![N-(sec-butyl)-2-{[8-methyl-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetamide](/img/structure/B4231656.png)
![ethyl 4-{2,5-dioxo-3-[2-(3-phenylpropanoyl)hydrazino]-1-pyrrolidinyl}benzoate](/img/structure/B4231662.png)

![4-fluoro-N-{2-[5-({2-[(4-iodo-2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4231689.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4231694.png)
![2-[(4-bromobenzyl)thio]-N-(2,4-dichlorobenzyl)acetamide](/img/structure/B4231700.png)
